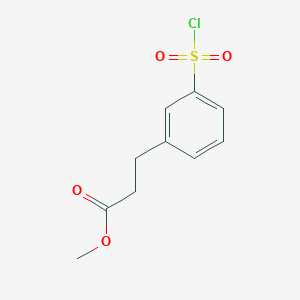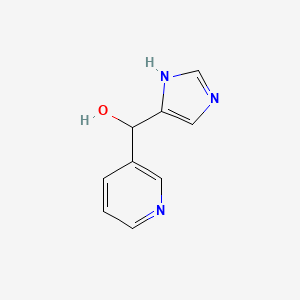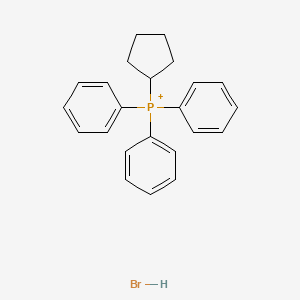
Cyclopentyl(triphenyl)phosphanium;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyltriphenylphosphonium bromide is an organic compound with the chemical formula C23H24BrP. It is a white crystalline solid that is stable at room temperature. This compound is known for its applications in organic synthesis, particularly as a reagent and catalyst in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentyltriphenylphosphonium bromide is typically synthesized through the reaction of triphenylphosphine with cyclopentyl bromide. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of cyclopentyltriphenylphosphonium bromide follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then isolated and purified using industrial-scale crystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: It can act as a nucleophile in reactions with electrophiles.
Oxidation and reduction reactions: It can participate in redox reactions under specific conditions.
Catalytic reactions: It can serve as a catalyst in certain organic transformations.
Common Reagents and Conditions
Common reagents used in reactions with cyclopentyltriphenylphosphonium bromide include alkyl halides, carbonyl compounds, and various oxidizing and reducing agents. Typical reaction conditions involve the use of organic solvents, controlled temperatures, and sometimes the presence of a base or acid to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving cyclopentyltriphenylphosphonium bromide depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product is typically a substituted phosphonium salt .
Applications De Recherche Scientifique
Cyclopentyltriphenylphosphonium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent and catalyst in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It is used in the study of biological systems, particularly in the investigation of phosphonium salts’ interactions with biological molecules.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of cyclopentyltriphenylphosphonium bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form stable complexes with various substrates, facilitating their transformation into desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Cyclopentyltriphenylphosphonium bromide can be compared with other similar compounds such as:
Cyclopropyltriphenylphosphonium bromide: Similar in structure but with a cyclopropyl group instead of a cyclopentyl group.
Triphenylphosphonium bromide: Lacks the cyclopentyl group, making it less versatile in certain reactions.
Cyclopentyltriphenylphosphonium bromide is unique due to its specific structure, which imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .
Propriétés
Formule moléculaire |
C23H25BrP+ |
|---|---|
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
cyclopentyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C23H24P.BrH/c1-4-12-20(13-5-1)24(23-18-10-11-19-23,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17,23H,10-11,18-19H2;1H/q+1; |
Clé InChI |
WZYWSVSFFTZZPE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



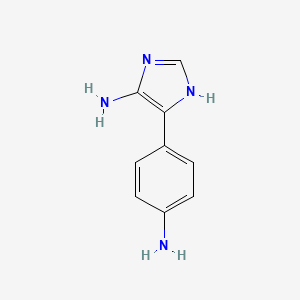

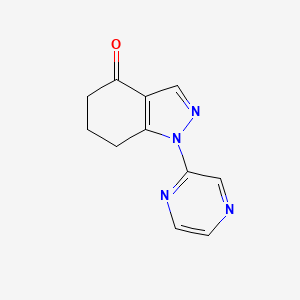
![tert-Butyl 3-fluoro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12825613.png)
![(5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol](/img/structure/B12825620.png)
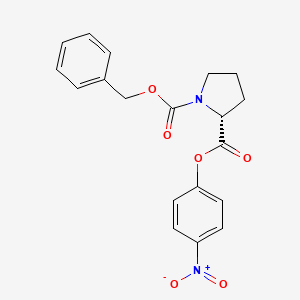
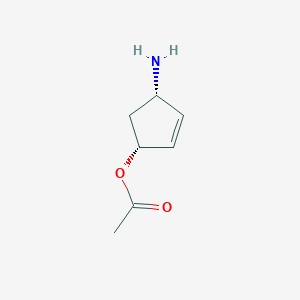
![3-Ethoxy-4-[4-(trifluoromethyl)phenylamino]-3-cyclobutene-1,2-dione](/img/structure/B12825638.png)
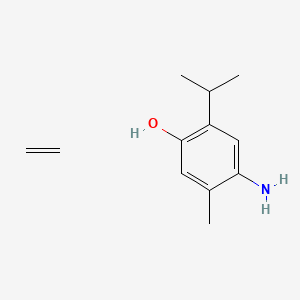
![((1H-Benzo[d]imidazol-2-yl)methoxy)methanethiol](/img/structure/B12825642.png)

